6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

Lipophilicity Drug-likeness Fragment-based drug design

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (molecular formula C₁₁H₁₆N₄S, MW 236.34 g/mol) is a heterobicyclic thiol building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. The scaffold features a fused triazole-pyrimidine core with methyl groups at positions 5 and 7, an n-butyl substituent at position 6, and a reactive thiol (-SH) moiety at position 2.

Molecular Formula C11H16N4S
Molecular Weight 236.34 g/mol
CAS No. 1193388-61-2
Cat. No. B1439563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
CAS1193388-61-2
Molecular FormulaC11H16N4S
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCCCCC1=C(N2C(=NC(=S)N2)N=C1C)C
InChIInChI=1S/C11H16N4S/c1-4-5-6-9-7(2)12-10-13-11(16)14-15(10)8(9)3/h4-6H2,1-3H3,(H,14,16)
InChIKeyRWWSALCPFWNLQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (CAS 1193388-61-2): Core Scaffold & Procurement Identity


6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (molecular formula C₁₁H₁₆N₄S, MW 236.34 g/mol) is a heterobicyclic thiol building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family . The scaffold features a fused triazole-pyrimidine core with methyl groups at positions 5 and 7, an n-butyl substituent at position 6, and a reactive thiol (-SH) moiety at position 2 . The compound is supplied at 95% purity with a measured melting point of 248–250 °C and a predicted logP of 3.277 [1]. It is cataloged under MDL number MFCD12197270 and PubChem CID 45791673 .

Why Generic Triazolopyrimidine-2-thiol Analogs Cannot Substitute for CAS 1193388-61-2 in Fragment-Based Drug Discovery


The [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol scaffold is not a single interchangeable entity; substitution at position 6 of the pyrimidine ring profoundly alters lipophilicity, steric bulk, and intermolecular interactions within target binding pockets [1]. The 6-n-butyl group in CAS 1193388-61-2 was specifically selected in the design of a BRD4 bromodomain-1 (BD1) inhibitor that achieved a Kd of 1,400 nM and IC₅₀ of 2,600 nM in a crystallographically validated complex (PDB 5EGU), with the butyl chain occupying a hydrophobic sub-pocket whose dimensions discriminate against shorter (methyl, H) or longer (nonyl) alkyl congeners [2]. Replacing this compound with the des-butyl analog (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, CAS 51646-17-4) eliminates key van der Waals contacts mapped in the co-crystal structure, while the 6-nonyl homolog (CAS 855715-23-0, logP ≈5) introduces excessive lipophilicity that risks poor aqueous solubility and off-target binding [3]. Procurement of the incorrect 6-substituted thiol therefore leads to a different SAR trajectory and invalidates structure-based design hypotheses.

Quantitative Differentiation Evidence: 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol vs. Closest Analogs


Lipophilicity Tuning: logP 3.277 Balances Permeability vs. Aqueous Solubility Relative to Des-Butyl and Nonyl Analogs

The measured/calculated logP of 6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is 3.277 [1]. The des-butyl comparator (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, CAS 51646-17-4) has an estimated logP of approximately 1.5–2.0 based on its lower molecular weight (180.23 vs. 236.34) and absence of the butyl chain [2]. The 6-nonyl homolog (CAS 855715-23-0) has a computed XLogP3-AA of 5.0 [3]. The target compound occupies the center of this lipophilicity range, consistent with the optimal logP window of 2–4 recommended for oral drug-like and CNS-penetrant fragments.

Lipophilicity Drug-likeness Fragment-based drug design

Crystallographically Validated Binding Mode: PDB 5EGU Confirms Productive Engagement of the 6-Butyl Group in the BRD4 BD1 Hydrophobic Sub-Pocket

The 6-butyl-5,7-dimethyl-triazolopyrimidine-2-thiol fragment, when elaborated into the xanthine-based inhibitor 3-butyl-8-[(6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-7-ethyl-purine-2,6-dione (chemical component 5NQ), yields a co-crystal structure with the first bromodomain of human BRD4 (PDB 5EGU, resolution 2.21 Å, R-free 0.235) [1]. The 6-butyl chain occupies a defined hydrophobic sub-pocket formed by the ZA loop residues; this structural feature is absent in complexes using the des-butyl or unsubstituted triazolopyrimidine thiols, which lack the necessary hydrophobic contacts for stable BD1 engagement [2]. The inhibitor achieves a Kd of 1,400 nM and an IC₅₀ of 2,600 nM (BindingDB) for BRD4 BD1 [3].

X-ray crystallography BRD4 bromodomain Structure-based drug design

Thiol Reactivity Modulation: 6-Butyl Steric Environment Reduces Non-Selective Disulfide Formation Compared to Unhindered 2-Thiol Analogs

The 2-thiol group in 6-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is flanked by the fused triazole ring and the 6-butyl substituent projecting into the adjacent space. This steric environment is distinct from the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (CAS 66234-79-5, MW 152.18), where the absence of substituents at positions 5, 6, and 7 results in a more exposed thiol moiety . In the published BRD4 inhibitor synthesis, the 6-butyl-triazolopyrimidine-2-thiol underwent clean S-alkylation with a purine-based electrophile to form the thioether linkage in compound 5NQ, indicating controlled reactivity suitable for selective conjugation [1]. Unhindered 2-thiol analogs are more prone to oxidative disulfide dimerization, complicating their use as building blocks in multi-step syntheses [2].

Thiol chemistry Fragment derivatization Selectivity

Fragment Physicochemical Quality: Melting Point 248–250 °C and 95% Purity Enable Reproducible Crystallization and Assay Preparation

6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol exhibits a sharp melting point of 248–250 °C at 95% purity [1]. In contrast, the des-butyl analog (CAS 51646-17-4) is typically supplied as a refrigerated solid (2–8 °C storage) , and the 6-nonyl analog (CAS 855715-23-0) has a lower predicted melting range consistent with its flexible nonyl chain and higher molecular weight (306.5 g/mol) [2]. The high melting point of the target compound indicates strong crystal lattice energy, which correlates with lower intrinsic solubility but also with superior solid-state stability and ease of handling for accurate weighing in fragment screening.

Physicochemical characterization Fragment library quality Reproducibility

Recommended Research Applications for 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (CAS 1193388-61-2) Based on Differentiated Evidence


Fragment-Based BRD4 Bromodomain Inhibitor Optimization Using a Crystallographically Validated 6-Butyl Scaffold

Medicinal chemistry teams pursuing selective BRD4 BD1 inhibitors can directly leverage the PDB 5EGU co-crystal structure (2.21 Å resolution, Kd = 1,400 nM, IC₅₀ = 2,600 nM) to guide fragment growing, merging, or linking strategies anchored on the 6-butyl-triazolopyrimidine-2-thiol core [1]. The crystallographically mapped hydrophobic sub-pocket engagement of the butyl chain provides a rational basis for designing analogues with improved affinity while maintaining the selectivity profile reported for this chemotype [2].

CNS-Penetrant Chemical Probe Synthesis Exploiting Optimal logP 3.277

The measured logP of 3.277 places this fragment within the empirically derived optimal range (logP 2–4) for blood-brain barrier penetration [1]. Research groups developing CNS-targeted BET bromodomain probes can select this 6-butyl-substituted thiol over the excessively lipophilic 6-nonyl analog (logP 5.0) to balance brain exposure with aqueous solubility, reducing the risk of late-stage CNS MPO score attrition [2].

Controlled S-Alkylation for Focused Triazolopyrimidine-Thioether Library Synthesis

The steric environment created by the 6-butyl and 5,7-dimethyl substituents enables controlled S-alkylation with alkyl/benzyl halides or Michael acceptors, as demonstrated in the synthesis of BRD4 inhibitor 5NQ [1]. This synthetic handle is preferred over the unhindered [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (CAS 66234-79-5), which is more prone to oxidative disulfide formation and less selective in electrophilic conjugation reactions [2].

High-Purity Fragment Library Stocking with Room-Temperature Stability

With 95% purity, a melting point of 248–250 °C, and room-temperature storage stability, this compound meets the quality control thresholds for inclusion in institutional fragment screening libraries [1]. Unlike the des-butyl analog (CAS 51646-17-4) requiring refrigerated storage (2–8 °C), CAS 1193388-61-2 eliminates cold-chain dependency, reducing logistical complexity and ensuring compound integrity across repeated freeze-thaw-free handling [2].

Quote Request

Request a Quote for 6-Butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.